tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a nitrogen-containing chiral compound featuring a pyrrolidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and an amino acid-derived side chain. The (S)-configuration at the stereogenic centers confers enantioselectivity, making it valuable in peptide synthesis and medicinal chemistry. Its structure integrates a branched alkyl chain (N-isopropyl-3-methylbutanamido) and a Boc-protected pyrrolidine, which enhances solubility and stability during synthetic processes.
Properties
Molecular Formula |
C18H35N3O3 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
tert-butyl 2-[[(2-amino-3-methylbutanoyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)11-14-9-8-10-20(14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3 |
InChI Key |
VUYFTMASJWPWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN1C(=O)OC(C)(C)C)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group, followed by the formation of the pyrrolidine ring through cyclization reactions. The final step often includes deprotection and purification to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of efficient catalysts, high-yielding reaction conditions, and streamlined purification processes to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
(S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate and related compounds are summarized below:
Structural Variations and Functional Group Impact
Physicochemical and Spectroscopic Comparisons
- Melting Points : Peptide derivatives (e.g., Compound 58) exhibit higher melting ranges (115.5–128.6°C) due to crystalline peptide bonds, whereas simpler analogs (e.g., ’s compound) melt at lower temperatures (99°C) .
- NMR Signatures : The target compound’s N-isopropyl group would show distinct δ 1.0–1.2 ppm (CH3) and δ 3.5–4.0 ppm (N-CH) in 1H NMR, differing from cyclopropyl analogs (δ 0.5–0.8 ppm for cyclopropyl CH2) .
- Chromatographic Behavior : Reverse-phase C18 chromatography (acetonitrile/water) is critical for purifying polar derivatives (e.g., spirocyclic compounds) .
Biological Activity
tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a pyrrolidine ring and various functional groups, contribute to its biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C18H35N3O3, with a molecular weight of approximately 341.49 g/mol. The compound features a tert-butyl group, an amino acid moiety, and a carboxylate functionality, which are crucial for its biological interactions and reactivity .
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various therapeutic effects, making it a candidate for drug development. The presence of amine and carboxylate groups enhances its potential to interact with biological targets .
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Anticancer Potential : The compound's structure allows it to interact with pathways involved in cancer cell proliferation. It may inhibit tumor growth by affecting key signaling pathways .
- Immunomodulatory Effects : Interaction studies have shown that it may influence immune responses by modulating T-cell activity, similar to other compounds targeting the PD-1/PD-L1 axis .
Research Findings and Case Studies
Recent studies have focused on elucidating the specific biological effects and mechanisms of action of this compound:
- Binding Affinity Studies : Research has demonstrated that the compound exhibits significant binding affinity to various receptors implicated in immune responses. These studies are critical for understanding its potential as an immunotherapeutic agent .
- In Vitro Assays : In vitro assays have shown that the compound can effectively inhibit cell proliferation in cancer cell lines at specific concentrations, indicating potential as an anticancer agent .
- Animal Model Studies : In vivo studies using animal models have provided insights into the pharmacokinetics and efficacy of the compound in reducing tumor burden and enhancing immune responses against cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-Methyl 1-(tert-butoxycarbonylamino)propanoyl)pyrrolidine-2-carboxylate | Pyrrolidine ring with carbamate moiety | Enantioselective synthesis |
| (S)-tert-butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylate | Azetidine ring | Distinct pharmacological properties |
| (S)-tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate | Similar azetidine structure | Potential antitumor agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
